molecular formula C18H21N7O B6533813 1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(3-methylphenyl)ethan-1-one CAS No. 1058497-12-3

1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(3-methylphenyl)ethan-1-one

Cat. No.: B6533813
CAS No.: 1058497-12-3
M. Wt: 351.4 g/mol
InChI Key: VXWBCIOCWPVKJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(3-methylphenyl)ethan-1-one is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core fused to a piperazine ring and substituted with a 3-methylphenylacetone group. This structure combines a nitrogen-rich bicyclic system with a flexible piperazine linker, which may enhance solubility and receptor-binding versatility.

Properties

IUPAC Name

2-(3-methylphenyl)-1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O/c1-13-4-3-5-14(10-13)11-15(26)24-6-8-25(9-7-24)18-16-17(19-12-20-18)23(2)22-21-16/h3-5,10,12H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWBCIOCWPVKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Pyrazolo[3,4-d]pyrimidine Derivatives Compounds like 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Molecules 2014) share a pyrazolopyrimidine core but lack the triazole ring. The triazolo[4,5-d]pyrimidine system in the target compound introduces additional nitrogen atoms, which may improve hydrogen-bonding interactions with biological targets. Isomerization studies of pyrazolo-triazolopyrimidines (e.g., compounds 6–9 in ) reveal that structural rearrangements under varying conditions can alter binding affinities, suggesting that the triazole’s rigidity in the target compound could confer stability compared to isomerizable analogs .

Imidazo-pyrrolo-pyrazine Derivatives European Patent Application (2022) describes compounds like 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-methoxyethanone. These analogs replace the triazolo-pyrimidine core with imidazo-pyrrolo-pyrazine, a larger fused system.

Substituent Effects on Activity

Aryl Group Variations The PubChem analog 1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one replaces the triazole’s 3-methyl group with a 4-methoxyphenyl substituent. Methoxy groups enhance electron-donating effects but may increase metabolic susceptibility via demethylation.

Nitro-Substituted Analogs
Studies on nitroimidazole and nitrofuryl derivatives () demonstrate that nitro groups enhance antimycobacterial activity. While the target compound lacks nitro substituents, the 3-methylphenyl group may mimic hydrophobic interactions critical for binding, as seen in nitrothiophen-containing analogs .

Pharmacokinetic and Physicochemical Properties

Similarity Indexing
Using Tanimoto coefficient-based methods (), the target compound shows ~70% structural similarity to pyrazolo-triazolopyrimidine derivatives (e.g., compound 3b in ). Shared features include the triazole-pyrimidine core and piperazine linker, predicting comparable solubility and logP values. However, the 3-methylphenyl group introduces distinct hydrophobicity, which may enhance blood-brain barrier penetration compared to methoxy-substituted analogs .

Aggregation Behavior While direct data on the target compound’s critical micelle concentration (CMC) is unavailable, highlights that analytical methods (e.g., spectrofluorometry vs. tensiometry) yield consistent CMC values for quaternary ammonium compounds. This suggests that similar techniques could reliably assess the target compound’s self-assembly tendencies, which are influenced by its aromatic and heterocyclic moieties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.